Cascaroside A

Catalog No.
S1919508
CAS No.
53823-08-8
M.F
C27H32O14
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cascaroside A

CAS Number

53823-08-8

Product Name

Cascaroside A

IUPAC Name

(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1

InChI Key

MNAYRSRTNMVAPR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO

Chemotaxonomy

Specific Scientific Field: Botany and Phytochemistry

Summary of the Application: Cascaroside A is used in chemotaxonomy, a branch of taxonomy that uses chemical constituents to classify and identify plants .

Methods of Application or Experimental Procedures: Chemotaxonomic studies often involve the extraction and analysis of plant constituents. In the case of cascaroside A, it is isolated from cascara sagrada (Rhamnus purshiana) and identified as a characteristic compound of the plant .

Results or Outcomes: The presence of cascaroside A in cascara sagrada (Rhamnus purshiana) helps in the chemotaxonomic classification of the plant. It serves as a chemical marker, aiding in the identification and classification of the plant .

Cascaroside A is a natural compound predominantly found in the bark of the Cascara Sagrada tree (Rhamnus purshiana). It is classified as a glycoside, specifically a type of anthraquinone glycoside, with the molecular formula C27H32O14. This compound is recognized for its purgative properties and is often utilized in herbal medicine for treating constipation. Cascaroside A is known to exert its effects by stimulating intestinal motility and increasing water secretion in the intestines, thereby facilitating bowel movements .

, including:

  • Hydrolysis: This reaction involves the breakdown of the glycosidic bond in Cascaroside A to yield aloe-emodin and glucose. This process is significant for its pharmacological activity as aloe-emodin is known for its laxative effects .
  • Oxidation: Under certain conditions, Cascaroside A can be oxidized to form different derivatives, which may exhibit varying biological activities .
  • Reduction: The compound can also participate in reduction reactions, altering its functional groups and potentially modifying its biological properties.

Cascaroside A exhibits several notable biological activities:

  • Laxative Effect: It stimulates peristalsis in the intestines, promoting bowel movements. This property makes it a common ingredient in over-the-counter laxatives .
  • Antioxidant Properties: Research indicates that Cascaroside A possesses antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress within cells .
  • Anti-inflammatory Effects: Preliminary studies suggest that Cascaroside A may exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory conditions .

Cascaroside A has several applications:

  • Pharmaceuticals: It is widely used in laxative formulations due to its effective purgative properties.
  • Herbal Medicine: The compound is utilized in various herbal remedies aimed at digestive health and detoxification.
  • Cosmetics: Some formulations incorporate Cascaroside A for its antioxidant properties, aiming to enhance skin health and appearance .

Studies on the interactions of Cascaroside A with other compounds have highlighted several key points:

  • Synergistic Effects: When combined with other herbal extracts, such as senna, Cascaroside A may enhance laxative effects due to synergistic interactions.
  • Potential Drug Interactions: Caution is advised when using Cascaroside A alongside medications that affect gastrointestinal motility or electrolyte balance, as it may amplify or diminish their effects .

Cascaroside A shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypePrimary UseUnique Features
Cascaroside BGlycosideLaxativeSimilar structure but different glycosidic linkage
Aloe-emodinAnthraquinoneLaxative/AntioxidantActive metabolite derived from hydrolysis of Cascaroside A
Senna glycosidesGlycosidesLaxativeDifferent source (Senna plant) but similar mechanism

Cascaroside A stands out due to its specific extraction source and unique combination of biological activities, particularly its potent laxative effects compared to similar compounds.

Physical Description

Solid

XLogP3

-1.9

Melting Point

184-187°C

Wikipedia

Cascaroside a

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Modify: 2024-04-14

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